molecular formula C10H12N2O3 B11482248 ethyl (2E)-2-(2-hydroxybenzylidene)hydrazinecarboxylate CAS No. 88674-90-2

ethyl (2E)-2-(2-hydroxybenzylidene)hydrazinecarboxylate

Cat. No.: B11482248
CAS No.: 88674-90-2
M. Wt: 208.21 g/mol
InChI Key: SRFNPEDVDROBQF-YRNVUSSQSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in coordination chemistry. This particular compound is characterized by the presence of a hydroxyl group on the phenyl ring and an ethoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-hydroxybenzaldehyde in ethanol.
  • Add ethoxycarbohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and the stability of its metal complexes

Properties

CAS No.

88674-90-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl N-[(E)-(2-hydroxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-11-7-8-5-3-4-6-9(8)13/h3-7,13H,2H2,1H3,(H,12,14)/b11-7+

InChI Key

SRFNPEDVDROBQF-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=CC=C1O

Canonical SMILES

CCOC(=O)NN=CC1=CC=CC=C1O

Origin of Product

United States

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